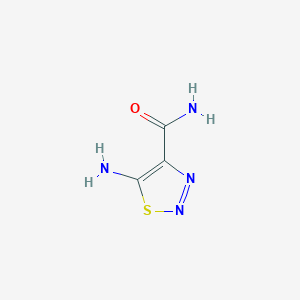

5-Amino-1,2,3-thiadiazole-4-carboxamide

Description

Properties

IUPAC Name |

5-aminothiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-2(8)1-3(5)9-7-6-1/h5H2,(H2,4,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWBRKDODRTAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Amino 1,2,3 Thiadiazole 4 Carboxamide and Its Analogs

Direct Cyclization Strategies for the 1,2,3-Thiadiazole (B1210528) Ring System

Direct cyclization strategies are paramount in forming the 1,2,3-thiadiazole core. These methods typically involve the construction of the heterocyclic ring in a single key step from acyclic precursors. The choice of starting materials and reagents dictates the substitution pattern on the final thiadiazole ring.

The reaction between azide (B81097) intermediates and compounds containing an activated methylene (B1212753) group, such as α-cyano amides, is a viable route for constructing nitrogen-rich heterocycles. In the context of 1,2,3-thiadiazole synthesis, this approach involves the reaction of precursors like 2-cyanothioacetamides with azides. For instance, the reaction of 2-cyanothioacetamides with 5-azido-1-methyl-4-nitroimidazole in the presence of sodium ethoxide yields N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid. researchgate.net Similarly, the reaction of tertiary thioamides of cyanoacetic acid with tosyl azide can produce 5-amino-4-carboxamidino-1,2,3-thiadiazoles. researchgate.net While analogous reactions between alkyl azides and active methylene compounds like diethyl malonate often lead to 1,2,3-triazoles, the use of sulfur-containing methylene compounds directs the cyclization towards the thiadiazole ring system. researchgate.netresearchgate.net

Table 1: Synthesis of 1,2,3-Thiadiazole Analogs via Annulation of Azides

| Starting Methylene Compound | Azide Reactant | Base/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Cyanothioacetamide | 5-Azido-1-methyl-4-nitroimidazole | Sodium Ethoxide | N-heteroarylamidine of 1,2,3-thiadiazole-4-carboxylic acid | 58–76 researchgate.net |

| Tertiary thioamide of cyanoacetic acid | Tosyl azide | Base | 5-Amino-4-carboxamidino-1,2,3-thiadiazole | Not Specified researchgate.net |

Base-promoted cyclizations are fundamental in organic synthesis for constructing heterocyclic rings. In this approach, a base is used to deprotonate an active methylene group in a substituted acetonitrile (B52724), generating a carbanion that subsequently reacts with an azide. This strategy is effective for synthesizing 5-amino-1,2,3-triazoles from aryl acetonitriles and aryl azides, with bases like cesium carbonate facilitating the [3+2] cycloaddition. rsc.org For the synthesis of thiadiazoles, the acetonitrile substrate must contain a sulfur functionality. The reaction of tertiary thioamides of cyanoacetic acid with tosyl azide in the presence of a base is a key example, leading to the formation of 5-amino-4-carboxamidino-1,2,3-thiadiazoles. researchgate.net The base facilitates the initial deprotonation and subsequent cyclization cascade to form the stable heterocyclic ring.

The Hurd-Mori cyclization is one of the most versatile and widely used methods for synthesizing 1,2,3-thiadiazoles. mdpi.com The reaction involves the cyclization of hydrazones that possess an α-methylene group using thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.de A common variation starts with ketones, which are first converted to their corresponding semicarbazones or N-tosylhydrazones. mdpi.comresearchgate.net These intermediates are then treated with an excess of thionyl chloride, which acts as both a dehydrating and cyclizing agent, to yield the 1,2,3-thiadiazole ring. mdpi.comresearchgate.net The success of the ring closure can be highly dependent on the nature of substituents; for example, the presence of an electron-withdrawing protecting group on a pyrrolidine (B122466) precursor was found to be crucial for a successful cyclization. nih.gov Other reagents, such as sulfur dichloride (SCl₂), have also been used and can be superior to thionyl chloride in certain cases, providing higher yields. thieme-connect.de

Table 2: Examples of Hurd-Mori Cyclization for 1,2,3-Thiadiazole Synthesis

| Starting Ketone | Intermediate Hydrazone | Cyclizing Agent | Product Type |

|---|---|---|---|

| Various pyrazolyl-phenylethanones | Semicarbazone | Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles mdpi.com |

| Ketones with alkyl/aryl substituents | Semicarbazone | Thionyl chloride | 4-alkyl/aryl-1,2,3-thiadiazoles mdpi.com |

| 2-Oxoallobetulin | Semicarbazone | Thionyl chloride | 1,2,3-Thiadiazole triterpene derivative mdpi.com |

| Acetophenone derivatives | N-tosylhydrazone | Sulfur dichloride | 4-Aryl-1,2,3-thiadiazoles thieme-connect.de |

The Wolff synthesis is a classical method for forming 1,2,3-thiadiazoles from α-diazo carbonyl compounds. thieme-connect.deresearchgate.net The reaction proceeds through an α-diazo thiocarbonyl intermediate. Typically, an α-diazo ketone reacts with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to replace the carbonyl oxygen with sulfur. thieme-connect.de The resulting α-diazo thiocarbonyl compound is often unstable and spontaneously undergoes a 1,5-electrocyclization to form the aromatic 1,2,3-thiadiazole ring. researchgate.net This intramolecular cyclization is a key step in forming the heterocyclic system. The scope of this reaction has expanded with the development of new methods for diazo-transfer reactions, making the required α-diazo carbonyl precursors more accessible. thieme-connect.de

The Pechmann and Nold synthesis represents one of the earliest methods for creating the 1,2,3-thiadiazole ring system. thieme-connect.de This reaction is a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a diazoalkane and a compound containing a carbon-sulfur double bond, typically an isothiocyanate. thieme-connect.deresearchgate.net In the classic example, diazomethane (B1218177) reacts with phenyl isothiocyanate to produce N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of the reaction can be somewhat limited; for instance, methyl isothiocyanate does not readily react with diazomethane at room temperature. However, substituted isothiocyanates, such as carbamoyl (B1232498) isothiocyanates, have been shown to react effectively with diazoalkanes to yield substituted 1,2,3-thiadiazoles. thieme-connect.de

Thiosemicarbazides are versatile precursors in heterocyclic synthesis, primarily for the preparation of 1,3,4-thiadiazole (B1197879) derivatives. nih.govirjmets.comscribd.com The synthesis of 2-amino-1,3,4-thiadiazoles often involves the acylation of a thiosemicarbazide (B42300) followed by acid-catalyzed dehydration and cyclization. nih.gov Another common route to 1,3,4-thiadiazoles involves reacting thiosemicarbazide with aromatic carboxylic acids in the presence of a strong acid like concentrated sulfuric acid. jocpr.com

While direct cyclization of thiosemicarbazides with reagents like carbon disulfide typically leads to other heterocyclic systems, thiosemicarbazides play a crucial indirect role in the synthesis of 1,2,3-thiadiazoles. They are frequently used as reagents to convert ketones and aldehydes into their corresponding thiosemicarbazones. researchgate.netirjmets.com These thiosemicarbazones are key intermediates for the Hurd-Mori cyclization, which, upon treatment with thionyl chloride, yield 1,2,3-thiadiazoles. researchgate.net

Functional Group Interconversions at the Carboxamide Moiety

Modifications of the carboxamide group at the C4 position are crucial for creating analogs with diverse properties. These transformations typically involve the conversion of precursor functional groups like esters or the direct modification of the carboxamide itself.

The conversion of an ester, such as ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, into the corresponding carboxamide is a fundamental step in the synthesis of the title compound. While direct aminolysis with ammonia (B1221849) or amines can be performed, the use of catalysts can enhance reaction rates and yields. Lewis acids are known to activate the ester carbonyl group toward nucleophilic attack.

Although specific literature on Lewis acid-catalyzed amination for this exact heterocyclic system is not abundant, the general mechanism is well-established in organic synthesis. A Lewis acid (e.g., AlCl₃, Ti(OⁱPr)₄, Sc(OTf)₃) coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. This facilitates the attack by an amine, leading to a tetrahedral intermediate which then collapses to form the amide and releases the alcohol. This method provides a pathway to efficiently convert ester precursors into the desired carboxamide under controlled conditions. The choice of Lewis acid and reaction conditions is critical to avoid potential side reactions involving the sensitive thiadiazole ring or the amino group.

A key functional group interconversion at the carboxamide moiety is thionation, which converts the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding a thioamide. Phosphorus pentasulfide (P₄S₁₀) is a widely used and effective reagent for this transformation.

The reaction of 5-amino-1,2,3-thiadiazole-4-carboxamides with P₄S₁₀ leads to the formation of the corresponding 5-amino-1,2,3-thiadiazole-4-carbothioamides. upm.edu.myresearchgate.net This process is typically carried out in an inert solvent like pyridine (B92270) or dioxane at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of P₄S₁₀, followed by a series of rearrangements that ultimately replace the oxygen with sulfur. Thionation is a robust method for accessing thioamide analogs, which serve as important intermediates for further synthetic elaborations. upm.edu.myresearchgate.net

Table 1: Thionation of 5-Amino-1,2,3-thiadiazole-4-carboxamide Derivatives This table is representative of typical thionation reactions.

| Starting Material | Reagent | Product | Reference |

| 5-Amino-1,2,3-thiadiazole-4-NR-carboxamides | P₄S₁₀ | 5-Amino-1,2,3-thiadiazole-4-NR-carbothioamides | upm.edu.myresearchgate.net |

Modifications at the Amino Group and Core Ring Positions

Derivatization of the 5-amino group and regioselective substitutions on the thiadiazole ring are essential strategies for creating a library of analogs for structure-activity relationship studies.

The exocyclic amino group at the C5 position is a versatile handle for derivatization. Standard organic reactions can be employed to modify this group.

Amidation/Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield N-acyl derivatives. For instance, acylation of 5-amino-1,3,4-thiadiazole-2-thione results in 5-aroylamino-3H-1,3,4-thiadiazole-2-thiones, demonstrating the reactivity of the amino group on the thiadiazole core. researchgate.net This reaction is fundamental for introducing a wide variety of substituents.

Alkylation: Alkylation of the amino group can also be achieved, though regioselectivity can be a challenge. In related amino-thiadiazole systems, alkylation often occurs preferentially at the sulfur atom of a thiol tautomer or at a ring nitrogen. researchgate.netnih.gov However, under specific conditions, N-alkylation of the exocyclic amino group can be achieved, providing access to secondary and tertiary amine derivatives.

Achieving regioselectivity in the synthesis and modification of heterocyclic compounds is a significant synthetic challenge. For the 5-amino-1,2,3-thiadiazole scaffold, substitution patterns can be controlled through careful selection of precursors and reaction conditions.

A notable example of regioselective transformation is the reversible rearrangement of 5-amino-1,2,3-thiadiazole-4-NR-carbothioamides. upm.edu.myresearchgate.net Under certain conditions, these compounds can rearrange to form 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides, effectively transferring the substituent from the exocyclic nitrogen of the carbothioamide to the exocyclic nitrogen of the amino group at the C5 position. upm.edu.myresearchgate.net This rearrangement, which can be catalyzed by acid, proceeds through a proposed diazo intermediate and highlights the dynamic nature of the thiadiazole ring system. upm.edu.myresearchgate.net Such regioselective processes are invaluable for accessing specific isomers that might be difficult to synthesize directly.

Advancements in Green Chemistry for this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiadiazoles.

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of side products. nih.govnih.govresearchgate.netbenthamdirect.com Multi-step syntheses of complex molecules containing a 1,2,3-thiadiazole moiety have been successfully performed under microwave-assisted conditions. nih.govnih.gov For example, the synthesis of 1,2,4-triazole (B32235) derivatives containing 1,2,3-thiadiazole has been achieved efficiently using this technique. nih.govnih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single operation, known as a one-pot reaction, reduces waste, saves time, and minimizes the need for purification of intermediates. One-pot, three-component reactions have been developed for the synthesis of N-substituted 5-amino-1,3,4-thiadiazole derivatives in environmentally benign solvents. upm.edu.my

Use of Greener Reagents and Solvents: There is a move away from hazardous reagents like phosphorus oxychloride (POCl₃) towards safer alternatives. For instance, polyphosphate ester (PPE) has been used as a cyclodehydrating agent in the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. nih.gov The use of ionic liquids as recyclable solvents also represents a greener alternative to volatile organic compounds. bohrium.com

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Thiadiazole Synthesis

| Feature | Conventional Method | Green Method | Reference |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation | nih.govbenthamdirect.com |

| Reaction Time | Hours to days | Minutes to hours | nih.govnih.gov |

| Reagents | Often uses hazardous reagents (e.g., POCl₃) | Benign catalysts, PPE | nih.gov |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ethanol, ionic liquids | upm.edu.mybohrium.com |

| Efficiency | Multi-step with intermediate isolation | One-pot procedures | upm.edu.my |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. vjs.ac.vnmdpi.com This technology has been successfully applied to the synthesis of various thiadiazole and triazole derivatives, demonstrating its potential for the efficient production of this compound analogs.

Research into the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives showcased a facile, solvent-free approach under microwave irradiation. mdpi.com In this work, the reaction of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide with various aldehydes was completed in 8–20 minutes at 250 W, a significant improvement over conventional methods. mdpi.com Similarly, the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles was achieved by reacting an aliphatic acid with thiosemicarbazide under microwave conditions, shortening the reaction time from 20 hours to just 30 minutes. vjs.ac.vn

Another study detailed the microwave-assisted, one-pot, three-component synthesis of novel thiazolyl-pyridazinediones. nih.gov The reaction mixture was heated in a microwave oven at 500 W and 150 °C for short durations (2-8 minutes), highlighting the efficiency of this technique in constructing complex heterocyclic systems. nih.gov These examples underscore the strategic advantage of using microwave irradiation to expedite the synthesis of thiadiazole-containing molecules.

Table 1: Examples of Microwave-Assisted Synthesis of Thiadiazole Analogs

| Reactants | Microwave Conditions | Solvent | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide, Aldehydes | 250 W | Glacial Acetic Acid (catalytic) | N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives | High | 8-20 min | mdpi.com |

| Aliphatic Acid, Thiosemicarbazide | Not Specified | Sulfuric Acid (concentrated) | 5-Alkyl-2-amino-1,3,4-thiadiazoles | Not Specified | 30 min | vjs.ac.vn |

One-Pot Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to chemical synthesis. By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecules in a single step, avoiding the need for isolating intermediates. This strategy simplifies purification processes, reduces solvent waste, and saves time and resources. Such approaches have been developed for the synthesis of various thiazole (B1198619) and triazole derivatives, which are structurally related to 1,2,3-thiadiazoles.

A novel MCR was developed for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles. bohrium.com This one-pot sequence involves the condensation of an aldehyde, 2-amino-2-cyanoacetamide, and elemental sulfur in the presence of a base. This method provides rapid access to functionalized thiazoles that are valuable intermediates for pharmacologically active compounds. bohrium.com Similarly, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives was achieved with high yields by reacting secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate in the presence of trypsin. nih.gov

Table 2: Examples of One-Pot Multi-Component Syntheses of Thiazole and Thiadiazole Analogs

| Components | Catalyst/Solvent | Product | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde, 2-amino-2-cyanoacetamide, Elemental Sulfur | Base | Fully substituted 5-amino-4-carboxamidthiazoles | One-pot sequence, rapid access to functionalized thiazoles | bohrium.com |

| Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Trypsin / Ethanol | Thiazole derivatives | Chemoenzymatic, mild conditions, high yields | nih.gov |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid | Thiazole derivatives | Environmentally benign, rapid pathway | ijcce.ac.ir |

Advanced Spectroscopic and Crystallographic Structural Analysis of 5 Amino 1,2,3 Thiadiazole 4 Carboxamide

X-ray Diffraction Studies

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While crystallographic data for 5-Amino-1,2,3-thiadiazole-4-carboxamide is not extensively detailed in the reviewed literature, analysis of closely related isomers provides significant insight. For instance, a polymorph of 5-amino-1,3,4-thiadiazol-2(3H)-one has been identified to crystallize in the monoclinic system with a P21/c space group. nih.gov In this specific structure, the asymmetric unit was found to contain two independent molecules. nih.gov Another study on 5-amino-3-methyl-1,2,4-thiadiazole (B102305) also confirmed its molecular structure through X-ray diffraction, revealing two distinct but similar molecules within the unit cell. researchgate.net Such findings are common in thiadiazole derivatives, where slight variations in substitution can lead to different packing arrangements while often retaining common crystal systems like monoclinic.

The crystal structures of thiadiazole derivatives are significantly stabilized by extensive hydrogen bonding networks. In the case of 5-amino-1,3,4-thiadiazol-2(3H)-one, the crystal structure is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds. nih.govnih.gov These interactions are crucial as they link individual molecules together to form a two-dimensional sheet. nih.govnih.gov Similarly, the structure of 5-amino-3-methyl-1,2,4-thiadiazole features an elaborate two-dimensional hydrogen-bonded network of molecules. researchgate.net The amino (-NH2) and carboxamide (-CONH2) groups of this compound are potent hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring and the oxygen atom of the carboxamide group act as acceptors. These interactions dictate the molecular packing in the solid state. While intermolecular bonding is well-documented, specific details on intramolecular hydrogen bonds are less prevalent in the existing literature for this class of compounds.

Thiadiazole derivatives are recognized as effective ligands for transition metals due to the presence of multiple donor atoms (N, O, and S). nih.gov The this compound molecule offers several potential coordination sites for metal ions. Research on related 1,3,4-thiadiazole (B1197879) compounds complexed with Cu(II) and Zn(II) has shown that chelation can occur via one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group from an adjacent phenyl moiety. nih.gov Other studies suggest that coordination can happen through the amino and thiol groups, leading to the formation of a stable five-membered ring with the metal ion. nih.gov Depending on the specific metal ion and reaction conditions, this compound could coordinate as a bidentate ligand through the amino group's nitrogen and the carboxamide's oxygen, or potentially involve the ring nitrogen atoms in forming stable chelate complexes. rdd.edu.iquobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals that confirm its structure. Protons attached to nitrogen atoms, such as those in the amino (-NH2) and amide (-CONH2) groups, typically appear as broad singlets. nih.gov These signals are known to be exchangeable with deuterium (B1214612) oxide (D2O), and their disappearance from the spectrum upon addition of D2O is a key diagnostic feature. nih.govnih.gov The chemical shifts for these N-H protons can vary significantly depending on the solvent and concentration, but are often found in the downfield region of the spectrum. For example, in various thiadiazole derivatives, -NH2 protons have been observed around δ 7.15-7.28 ppm, while amide (-CONH-) protons can appear further downfield, sometimes above δ 10.0 ppm. nih.govresearchgate.net

Interactive Table: Typical ¹H NMR Chemical Shifts for Thiadiazole Derivatives

| Functional Group | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amino Group | -NH₂ | 7.1 - 7.3 | Broad Singlet | Disappears on D₂O exchange. nih.govresearchgate.net |

| Amide Group | -CONH₂ | 9.5 - 12.5 | Broad Singlet(s) | Disappears on D₂O exchange. nih.govrdd.edu.iq |

| Aromatic Ring | Ar-H | 6.7 - 8.5 | Multiplet / Doublet | Coupling constants (J) depend on substitution pattern. |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the two carbons of the thiadiazole ring and the carbonyl carbon of the carboxamide group. The carbonyl carbon (C=O) typically resonates in the downfield region, often between δ 160-170 ppm. nih.govrdd.edu.iq The carbons within the thiadiazole ring (C4 and C5) also have characteristic chemical shifts that are influenced by the attached amino and carboxamide groups. nih.gov

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used for unambiguous signal assignment. nih.govipb.pt HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular structure and confirming the positions of substituents on the heterocyclic ring. ipb.pt

Interactive Table: Typical ¹³C NMR Chemical Shifts for Thiadiazole Derivatives

| Functional Group | Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carboxamide | -C =O | 159 - 172 |

| Thiadiazole Ring | C -S / C =N | 135 - 167 |

| Aromatic Ring | Ar-C | 112 - 140 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution. nih.govrdd.edu.iqnih.gov

Investigation of Tautomeric Forms and Isomerism via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the structural isomers and tautomeric equilibria of heterocyclic compounds. For derivatives of 5-amino-1,2,3-thiadiazole, a significant structural dynamic to consider is the potential for rearrangement. Research into related structures has revealed a reversible rearrangement between 5-amino-1,2,3-thiadiazole-4-carbothioamides and 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides, where R represents a substituent. researchgate.net This type of transformation, analogous to a Dimroth rearrangement, involves the opening of the heterocyclic ring and subsequent re-closure to form a structural isomer.

In the case of this compound, this suggests a potential equilibrium with its isomeric form, where the exocyclic amino group and a ring nitrogen atom effectively switch places. Such an equilibrium is often influenced by factors like solvent, temperature, and pH. While specific ¹H-NMR and ¹³C-NMR spectral data for this compound are not detailed in the surveyed literature, the study of this class of compounds indicates that NMR would be the definitive method to identify the presence and ratio of such isomers in solution. The analysis would typically involve monitoring the chemical shifts and integration of protons and carbons associated with the amino group and the heterocyclic ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies. Although a specific, complete FT-IR spectrum for this compound is not available in the reviewed literature, the expected absorption bands can be assigned based on data from analogous thiadiazole and carboxamide structures. jmchemsci.comnih.govnih.gov The key functional groups—the primary amine (NH₂), the carboxamide (CONH₂), and the thiadiazole ring—would produce a distinct spectroscopic signature.

The primary amine would be characterized by a pair of N-H stretching vibrations. The carboxamide group is identified by the prominent C=O (Amide I) stretching band and the N-H bending (Amide II) band. The thiadiazole ring itself contributes to a complex fingerprint region, with C=N and C-S stretching vibrations.

Table 1: Expected FT-IR Functional Group Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Primary Amine (NH₂) | 3400 - 3200 |

| N-H Stretching | Amide (N-H) | 3350 - 3180 |

| C=O Stretching (Amide I) | Carboxamide (-CONH₂) | 1680 - 1630 |

| N-H Bending (Amide II) | Carboxamide (-CONH₂) | 1640 - 1550 |

| C=N Stretching | Thiadiazole Ring | 1620 - 1570 |

| C-S Stretching | Thiadiazole Ring | 710 - 690 |

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms like sulfur. It is a valuable tool for analyzing the molecular backbone and heterocyclic ring vibrations. However, a review of the available scientific literature did not yield specific Raman spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to exhibit absorption in the UV region due to π → π* and n → π* transitions associated with the conjugated system of the thiadiazole ring and the carboxamide group. While thiadiazole derivatives are known to possess interesting photophysical properties, specific experimental data detailing the electronic transitions and absorption maxima (λmax) for this compound were not found in the reviewed literature. nih.govresearchgate.net

Solvatochromism describes the change in a substance's spectral absorption profile when dissolved in solvents of differing polarity. This effect provides insight into the nature of the electronic transitions and the change in the molecule's dipole moment between the ground and excited states. For a polar molecule like this compound, changes in solvent polarity would likely influence the position of its absorption maxima. However, specific studies on the solvatochromic effects for this compound are not available in the surveyed scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound, providing precise determination of its molecular weight and offering insights into its structural integrity through fragmentation analysis. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is particularly effective for confirming the elemental composition and identifying the characteristic fragmentation pathways of the molecule.

The molecular formula of this compound is C₃H₄N₄OS, which corresponds to a theoretical monoisotopic mass of 144.0109 Da. In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule, [M+H]⁺. This molecular ion peak is fundamental for confirming the identity of the compound in a given sample.

| Ion Type | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M] | C₃H₄N₄OS | 144.0109 |

| [M+H]⁺ | C₃H₅N₄OS⁺ | 145.0182 |

The fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions reveals the inherent structural characteristics of the 1,2,3-thiadiazole (B1210528) ring system. A primary and highly characteristic fragmentation process for 1,2,3-thiadiazole derivatives is the elimination of a neutral nitrogen molecule (N₂). rsc.orgnih.gov This process is a common feature observed in the collision-induced dissociation (CID) mass spectra of such compounds and serves as a diagnostic marker for the 1,2,3-thiadiazole core. nih.gov

Following the initial loss of N₂, further fragmentation of the resulting ion can occur, typically involving the substituents on the heterocyclic ring. For this compound, subsequent fragmentation steps would likely involve the amino (-NH₂) and carboxamide (-CONH₂) groups. Potential fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), carbon monoxide (CO), or isocyanic acid (HNCO) from the precursor or intermediate fragment ions. The analysis of these fragmentation patterns is essential for distinguishing it from its structural isomers, such as derivatives of 1,2,3-triazole. nih.gov

A proposed fragmentation pathway, initiated by the characteristic loss of N₂, is detailed in the table below.

| Proposed Fragment | Chemical Formula | Fragment Mass (m/z) | Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₃H₅N₄OS⁺ | 145.0182 | - |

| [M+H-N₂]⁺ | C₃H₅N₂OS⁺ | 117.0173 | N₂ |

| [M+H-N₂-NH₃]⁺ | C₃H₂NOS⁺ | 100.9908 | N₂, NH₃ |

| [M+H-N₂-HNCO]⁺ | C₂H₄N₂S⁺ | 74.0146 | N₂, HNCO |

This detailed analysis of the molecular ion and its fragmentation products through mass spectrometry provides unambiguous confirmation of the structure of this compound and is a powerful tool for its identification and differentiation from related isomeric compounds. nih.gov

Theoretical and Computational Chemistry Investigations of 5 Amino 1,2,3 Thiadiazole 4 Carboxamide

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost. DFT calculations for 5-Amino-1,2,3-thiadiazole-4-carboxamide are instrumental in elucidating its electronic structure and reactivity.

Geometry Optimization and Conformational Analysis of the Molecule

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, the 1,2,3-thiadiazole (B1210528) core is expected to be largely planar. The primary conformational flexibility arises from the rotation of the C-C bond connecting the carboxamide group to the ring and the C-N bond of the amino group.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict the optimal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net The planarity of the thiadiazole ring is a key feature, influencing the molecule's aromaticity and electronic conjugation. The amino and carboxamide groups may exhibit some out-of-plane character depending on intramolecular interactions, such as hydrogen bonding between the amino hydrogens and the carbonyl oxygen of the carboxamide.

Illustrative Optimized Geometrical Parameters for this compound

This table presents typical bond lengths and angles for a molecule of this class, derived from computational studies on analogous structures. Actual values would be determined by specific DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-N2 | 1.65 | N2-S1-C5 | 95.0 |

| N2-N3 | 1.30 | S1-N2-N3 | 115.0 |

| N3-C4 | 1.35 | N2-N3-C4 | 110.0 |

| C4-C5 | 1.40 | N3-C4-C5 | 112.0 |

| C5-S1 | 1.75 | C4-C5-S1 | 108.0 |

| C4-C(O) | 1.50 | N3-C4-C(O) | 120.0 |

| C5-N(H2) | 1.38 | S1-C5-N(H2) | 125.0 |

Analysis of Frontier Molecular Orbitals (HOMO and LUMO Energies and Localizations)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-donating amino group and the π-system of the thiadiazole ring. The LUMO, in contrast, is anticipated to be distributed over the electron-withdrawing carboxamide group and the heterocyclic ring. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the carboxamide group upon electronic excitation.

Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carboxamide group and the nitrogen atoms of the thiadiazole ring, making them likely sites for interactions with electrophiles or for hydrogen bonding. researchgate.net The regions of positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, indicating their susceptibility to deprotonation or interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. This analysis can reveal hyperconjugative interactions and intramolecular charge transfer.

Calculation of Global Quantum Chemical Descriptors

Global quantum chemical descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Indicates the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Global Softness (S) : The reciprocal of chemical hardness, representing the molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 S = 1 / η ω = χ² / (2η)

Illustrative Global Quantum Chemical Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. cu.edu.eg By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions would be of π -> π* and n -> π* character. The π -> π* transitions, involving the delocalized electrons of the aromatic ring and the substituents, are typically intense. The n -> π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, are generally weaker. The simulated spectrum provides valuable information for understanding the photophysical properties of the molecule.

Simulated Absorption Data from TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 320 | 0.25 | HOMO -> LUMO (π -> π) |

| S0 -> S2 | 285 | 0.10 | HOMO-1 -> LUMO (n -> π) |

Molecular Modeling and Simulation Approaches

Molecular Docking for Predicting Ligand-Biological Target Interactions and Binding Modes

No specific molecular docking studies detailing the binding interactions, target proteins, or binding affinity scores for this compound were identified. Such studies would typically provide data on hydrogen bond interactions, hydrophobic interactions, and docking scores against specific biological targets.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior of Ligand-Protein Complexes and Adsorption Mechanisms

There is no available literature detailing molecular dynamics simulations performed on ligand-protein complexes of this compound. Information regarding the stability of such complexes, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or specific adsorption mechanisms is currently unpublished.

In Silico Virtual Screening Methodologies for Novel Analog Identification

No dedicated in silico virtual screening studies aimed at identifying novel analogs of this compound have been published. Research in this area would involve screening large compound libraries to find molecules with similar properties or predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models Based on Molecular Descriptors

No QSAR models based on molecular descriptors for a series of this compound derivatives were found in the reviewed literature. The development of such models requires a dataset of compounds with measured biological activity and calculated molecular descriptors.

Correlation of Computational Parameters with Experimentally Observed Biological Interactions

Specific studies correlating computational parameters (like orbital energies, electrostatic potentials, etc.) with experimentally observed biological activities for this compound are not available. While a substituted derivative has shown antiviral activity, the specific computational correlations have not been detailed in accessible research. mdpi.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Intramolecular Rearrangement Reactions of 1,2,3-Thiadiazole (B1210528) Carboxamide Derivatives

Intramolecular rearrangements are a key feature of the chemistry of 1,2,3-thiadiazole carboxamide derivatives, allowing for the conversion of the thiadiazole ring into other heterocyclic scaffolds. These transformations often proceed through complex mechanistic pathways involving transient intermediates.

Cornforth-Type Rearrangements and Proposed Mechanisms

A notable transformation involving derivatives related to 5-Amino-1,2,3-thiadiazole-4-carboxamide is a rearrangement analogous to the Cornforth rearrangement. For instance, 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts, which can be considered precursors, undergo a Cornforth-type rearrangement to yield 5-amino-1,2,3-thiadiazole-4-carboximidamides. researchgate.net This reaction can occur in a neutral protic medium or under acidic conditions.

The proposed mechanism for this rearrangement, supported by DFT calculations, involves the formation of a diazo compound as a key intermediate. researchgate.net The reaction can be catalyzed by acids, which facilitate the process through the protonation of the oxygen atom of the sulfonamide group. researchgate.net This domino reaction showcases a sophisticated pathway for the interconversion of heterocyclic systems.

Ring Transformations and Ring-Opening/Closure Reactions

The 1,2,3-thiadiazole ring is susceptible to transformations that involve ring-opening to an intermediate, followed by re-closure to form a new heterocyclic system. A well-documented example of this is the reversible isomerization of 1,2,3-thiadiazoles into 5-mercapto-1,2,3-triazoles. This type of rearrangement highlights the dynamic nature of the thiadiazole ring system.

Reactivity with Specific Reagents and Reaction Selectivity

The reactivity of this compound and its precursors is highly dependent on the nature of the attacking reagent, leading to selective transformations and the construction of diverse molecular architectures.

Diazo Transfer Reactions for Scaffold Construction

The construction of the 1,2,3-thiadiazole ring itself can be achieved through reactions that are conceptually related to diazo transfer processes. The Regitz diazo transfer reaction is a widely recognized method for the synthesis of diazo compounds, which are key intermediates in the formation of 1,2,3-thiadiazoles. researchgate.net In these reactions, a diazo group is transferred to an active methylene (B1212753) compound, which then undergoes cyclization.

A relevant example is the reaction of 2-cyanothioacetamides with 5-azido-1-methyl-4-nitroimidazole in the presence of sodium ethoxide. researchgate.net This reaction leads to the formation of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid. researchgate.net This transformation demonstrates the construction of the thiadiazole scaffold through the reaction of a thioamide precursor with an azide (B81097), a process that involves the incorporation of two nitrogen atoms to form the heterocyclic ring.

Catalytic Aspects of Synthetic Transformations Involving this compound Precursors

Catalysis is instrumental in the synthesis and transformation of 1,2,3-thiadiazole derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity. Various catalytic systems have been developed for the construction of the 1,2,3-thiadiazole ring from its precursors.

An improved Hurd-Mori approach for the synthesis of 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with sulfur in the presence of a catalyst. mdpi.com Different catalytic systems have been successfully employed for this transformation, as detailed in the table below.

| Catalyst System | Precursors | Product | Key Features |

|---|---|---|---|

| TBAI (Tetrabutylammonium iodide) | N-tosylhydrazones and sulfur | Substituted aryl 1,2,3-thiadiazoles | Metal-free conditions. organic-chemistry.org |

| Iodine/DMSO | N-tosylhydrazones and sulfur | 4-aryl-1,2,3-thiadiazoles | DMSO acts as both solvent and oxidant. frontiersin.org |

| Visible light and Cercosporin (1 mol%) | Not specified | 1,2,3-thiadiazoles | Photocatalytic process, mild conditions. organic-chemistry.org |

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of heterocyclic compounds. nih.govnih.gov These methods can be applied to precursors of this compound to introduce a variety of substituents, thereby expanding the chemical space and allowing for the synthesis of a wide range of derivatives. nih.govnih.gov For example, Suzuki-Miyaura coupling of a bromo-substituted 1,3,4-thiadiazole (B1197879) derivative with a boronic acid was achieved using a Pd(OAc)2/Xantphos catalyst system. nih.gov Similarly, the Buchwald-Hartwig cross-coupling has been employed for the N-arylation of amino-1,2,3-triazoles, a reaction type that could be analogous for amino-thiadiazole precursors. nih.gov

Structure Activity Relationship Sar and Rational Design Principles of 1,2,3 Thiadiazole Carboxamide Scaffolds

Systematic Exploration of Peripheral Substituents and Their Influence on Biological Interactions

Impact of Amino Group Modifications on Bioactive Conformation and Target Recognition

The amino group at the 5-position of the 1,2,3-thiadiazole (B1210528) ring is a key determinant of the molecule's bioactive conformation and its ability to interact with biological targets. Modifications at this site, such as acylation or alkylation, can significantly impact the compound's hydrogen bonding capacity and steric profile. While specific SAR data for N-substituted 5-amino-1,2,3-thiadiazole-4-carboxamides is not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that the electronic and steric properties of substituents on the amino group would play a crucial role in target binding. For instance, the introduction of bulky substituents could either enhance binding by occupying a hydrophobic pocket or hinder it due to steric clashes.

Influence of Carboxamide Substituents on Molecular Binding and Specificity

The carboxamide moiety at the 4-position is another critical site for molecular modification. The substituents on the carboxamide nitrogen can profoundly influence the compound's binding affinity and selectivity. For instance, in a series of 1,2,3-thiadiazole carboxamide analogues, the introduction of fluoro or difluoro groups on a phenyl moiety attached to the carboxamide nitrogen was found to significantly enhance aphicidal activity. mdpi.com Conversely, methyl substitution on the same phenyl ring led to a decrease in activity, highlighting the sensitive nature of this interaction. mdpi.com This suggests that both electronic and steric factors of the carboxamide substituent are crucial for effective molecular binding and specificity.

Effects of Aromatic, Heteroaromatic, and Aliphatic Moieties on Interaction Profiles

The incorporation of aromatic, heteroaromatic, and aliphatic moieties as substituents on the 5-amino-1,2,3-thiadiazole-4-carboxamide scaffold can drastically alter its interaction profiles with biological targets. Structure-activity relationship studies on various 1,2,3-thiadiazole derivatives have demonstrated the importance of these groups. For example, in a series of antiviral piperidine-based 1,2,3-thiadiazole derivatives, it was observed that compounds with a chlorine atom substituted on a phenyl ring exhibited good antiviral activity. mdpi.com Furthermore, the position of the substituent on the phenyl ring was found to affect the inhibitory action, with para-substituted compounds showing more potent cytotoxic activity than their ortho-substituted counterparts. mdpi.com These findings underscore the importance of the electronic and steric properties of these appended moieties in dictating the biological activity of the core scaffold.

Bioisosteric Replacements within the Thiadiazole Core and its Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of the this compound scaffold, the 1,2,3-thiadiazole ring itself can be considered a bioisostere of other five-membered heterocycles. For instance, the 1,2,3-triazole ring is a well-documented bioisostere for the 1,2,3-thiadiazole ring. This substitution can lead to compounds with altered metabolic stability, pharmacokinetic profiles, and even enhanced biological activity. While direct bioisosteric replacement studies on the this compound core are not extensively reported, the principle has been successfully applied to similar scaffolds. For example, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov This suggests that exploring bioisosteric replacements of the 1,2,3-thiadiazole core in the target compound could be a fruitful strategy for discovering novel and more potent analogues.

Scaffold Hopping Strategies for Novel Chemical Entity Design

Scaffold hopping involves the replacement of a core molecular structure with a different one while retaining similar biological activity. This strategy is employed to discover new chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Starting from the this compound scaffold, one could envision hopping to other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For instance, imidazo[1,2-a]pyridines or other fused bicyclic systems could be explored as potential new scaffolds. dundee.ac.uk A successful scaffold hopping exercise aims to identify compounds with improved solubility and other physicochemical properties. dundee.ac.uk While specific examples of scaffold hopping originating from the this compound core are limited in the literature, this rational design approach holds significant promise for the discovery of novel drug candidates.

Pharmacophore Elucidation and Mapping for Target-Specific Ligands

Data Tables

Table 1: Structure-Activity Relationship of 1,2,3-Thiadiazole Carboxamide Derivatives

| Compound ID | R1 (on Phenyl Ring) | Biological Activity (Aphicidal LC50, μg/mL) | Reference |

| 120 | 4-F | 33.4 | mdpi.com |

| 121 | 2,4-diF | 50.2 | mdpi.com |

| 122 | 4-Me | 61.8 | mdpi.com |

Table 2: Antiviral Activity of Substituted 1,2,3-Thiadiazole-4-carboxamide (B1266815) Scaffolds

| Compound ID | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Reference |

| 102 | 500 | 60 | - | mdpi.com |

| 102 | 100 | 47 | - | mdpi.com |

| 103 | 500 | - | 76 | mdpi.com |

| 103 | 100 | - | 71 | mdpi.com |

| Tiadinil (Standard) | 500 | 58 | 75 | mdpi.com |

| Tiadinil (Standard) | 100 | 46 | 57 | mdpi.com |

Rational Design Principles Derived from Crystallographic and Molecular Docking Analyses of 1,2,3-Thiadiazole Carboxamide Scaffolds

The rational design of novel therapeutic agents based on the 1,2,3-thiadiazole carboxamide scaffold is significantly informed by detailed structural and computational analyses. While crystallographic and molecular docking data for this compound itself are not extensively available in the public domain, principles can be derived from studies on closely related 1,2,3-thiadiazole and other isomeric aminothiadiazole derivatives. These analyses provide crucial insights into the key structural features and intermolecular interactions that govern the biological activity of this class of compounds, thereby guiding the strategic design of more potent and selective molecules.

Molecular docking studies on various thiadiazole derivatives have further elucidated the binding modes of these compounds within the active sites of their target proteins. For instance, docking studies of 1,3,4-thiadiazole (B1197879) derivatives have demonstrated their ability to fit into specific binding pockets and form key interactions with amino acid residues. nih.govijpsr.com These interactions often involve hydrogen bonds with the nitrogen atoms of the thiadiazole ring and the amino or carboxamide substituents, as well as potential π-π stacking interactions with aromatic residues.

A notable structure-activity relationship (SAR) study on a series of nih.govnih.govnih.govthiadiazole benzylamides as necroptosis inhibitors revealed critical insights into the optimal substitutions at the 4- and 5-positions of the 1,2,3-thiadiazole ring. nih.gov This study demonstrated that small, cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position were optimal for inhibitory activity. nih.gov Although the specific compound of interest in this article is this compound, the principles from this SAR study underscore the importance of the nature and orientation of substituents at these positions for modulating biological activity.

The table below summarizes key findings from crystallographic and molecular docking studies on related thiadiazole compounds, which can be extrapolated to guide the rational design of this compound derivatives.

| Analysis Type | Compound Class | Key Findings | Implications for Rational Design |

| Crystallography | 5-Amino-1,3,4-thiadiazol-2(3H)-one | - Nearly planar thiadiazole ring.- Extensive intermolecular hydrogen bonding via N-H···N and N-H···O interactions. nih.gov | - The planarity of the 1,2,3-thiadiazole core should be maintained.- The amino group at position 5 is a key hydrogen bond donor.- The carboxamide at position 4 introduces additional hydrogen bonding sites. |

| Molecular Docking | 1,3,4-Thiadiazole derivatives | - Formation of hydrogen bonds with active site residues (e.g., Ser59, Phe31).- Arene-arene interactions with aromatic residues. nih.gov | - Modifications to the carboxamide group can be designed to optimize hydrogen bonding with the target.- Introduction of aromatic moieties can enhance binding through π-π stacking. |

| Structure-Activity Relationship | nih.govnih.govnih.govThiadiazole benzylamides | - Optimal activity with small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position. nih.gov | - The substituent at the 4-position (carboxamide) is crucial for activity.- The substituent at the 5-position (amino group) can be further modified to explore SAR. |

Applications As Chemical Scaffolds in Target Oriented Research

Design and Synthesis of Enzyme Inhibitors

The thiadiazole core is a versatile scaffold for the development of enzyme inhibitors. While the 1,2,3-thiadiazole (B1210528) isomer is one of several, research into enzyme inhibition has more extensively focused on the 1,3,4- and 1,2,4-thiadiazole (B1232254) isomers. rsc.orgnih.gov Nevertheless, the principles of inhibitor design often apply across these related structures.

While direct research on 5-Amino-1,2,3-thiadiazole-4-carboxamide as a carbonic anhydrase (CA) inhibitor is limited, the structurally related 1,3,4-thiadiazole (B1197879) sulfonamides are a well-established class of potent CA inhibitors. tandfonline.comscilit.com The design of these inhibitors is a prime example of a structure-based "tail approach." This strategy involves a zinc-binding group (ZBG), typically an unmodified sulfonamide, which anchors the molecule to the Zn(II) ion in the enzyme's active site. The thiadiazole ring serves as a central scaffold, to which various "tails"—or side chains—are attached.

These tails can be modified to extend into different regions of the CA active site, allowing for the development of inhibitors with selectivity for specific isoforms (e.g., CA I, II, IX, XII). tandfonline.com For instance, tails that exploit the structural differences between the cytosolic isoforms (CA I and II) and the tumor-associated isoforms (CA IX and XII) can lead to selective anticancer agents. Hybrid molecules incorporating 1,3,4-thiadiazole-thiazolidinone moieties have been synthesized and shown to be potent, competitive inhibitors of carbonic anhydrase, with some derivatives showing greater potency than the standard reference drug, Acetazolamide. rsc.org

Table 1: Inhibition Data of Selected 1,3,4-Thiadiazole Derivatives Against Carbonic Anhydrase (CA) Isoforms

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Notes |

|---|---|---|---|

| Acetazolamide | hCA I | 250 nM | Standard CA inhibitor. |

| Acetazolamide | hCA II | 12 nM | Standard CA inhibitor. |

| Ureido-benzenesulfonamide derivative | hCA IX | 25.5 nM | Example of a tail approach for tumor-associated isoform. |

| Ureido-benzenesulfonamide derivative | hCA XII | 5.7 nM | Example of a tail approach for tumor-associated isoform. |

Data are representative examples from studies on 1,3,4-thiadiazole sulfonamides to illustrate design principles.

Pteridine reductase (PTR1) is an enzyme found in trypanosomatid parasites and is a target for the development of antiparasitic drugs. nih.gov While specific studies on this compound are not prominent, research into the 2-amino-1,3,4-thiadiazole (B1665364) scaffold has provided a structural basis for its inhibitory action against Trypanosoma brucei PTR1 (TbPTR1). figshare.com

Structure-based design has been guided by X-ray crystal structures of TbPTR1-inhibitor complexes. These studies reveal that the thiadiazole moiety plays a crucial role in binding within the enzyme's active site. figshare.com The binding is driven by interactions with key amino acid residues and the cofactor, NADPH. figshare.com The amino group on the thiadiazole ring often forms critical hydrogen bonds, while the rest of the scaffold and its substituents can be modified to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity. nih.govfigshare.com This structure-guided approach allows for the rational design of new derivatives with improved inhibitory activity against the parasite enzyme. dundee.ac.uk

From a chemical perspective, the 1,2,3-thiadiazole ring possesses unique properties that make it a viable ligand for enzyme active sites. The heterocycle can act as a ligand for metallic centers within enzymes. For example, the 1,2,3-thiadiazole ring has been explored as a heme ligand capable of coordinating with the iron atom in cytochrome P450 enzymes. nih.gov This interaction is influenced by the specific architecture of the active site, demonstrating that the binding mode can vary between different enzymes. nih.gov

Ligand Development for G-Protein Coupled Receptors (GPCRs)

The thiadiazole scaffold has also been successfully employed in the development of ligands for G-Protein Coupled Receptors (GPCRs), a large family of receptors that are important drug targets.

The human adenosine (B11128) A₃ receptor (A₃AR) is a GPCR involved in various physiological processes, and its antagonists are potential therapeutics for inflammatory diseases and glaucoma. nih.gov Extensive structure-activity relationship (SAR) studies have identified derivatives of 1,2,4-thiadiazole as potent and selective A₃AR antagonists. nih.govnih.gov

The design of these antagonists often starts with a core scaffold, such as 3-phenyl-5-amino-1,2,4-thiadiazole. nih.gov SAR studies have shown that specific substitutions dramatically enhance binding affinity and selectivity. For instance, adding a methoxy (B1213986) group to the 4-position of the phenyl ring and introducing N-acetyl or propionyl groups on the 5-amino position of the thiadiazole ring leads to a significant increase in potency. nih.gov The most potent compounds in these series exhibit subnanomolar affinity for the human A₃AR. nih.gov

Molecular modeling and docking studies have been used to understand the binding mechanisms. These studies suggest that the antagonist binds in the receptor's transmembrane domain, with the thiadiazole ring and its substituents forming key interactions with amino acid residues in the binding pocket. The thermodynamic stability of the 1,2,4-thiadiazole regioisomer, compared to the less active 1,3,4-isomer, has been correlated with its higher binding affinity, highlighting the importance of the scaffold's specific isomeric structure. nih.gov

Table 2: Binding Affinity of Selected 1,2,4-Thiadiazole Derivatives for the Human Adenosine A₃ Receptor (hA₃AR)

| Compound | Structure | hA₃AR Affinity (Kᵢ, nM) |

|---|---|---|

| 39 | N-[3-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl]-acetamide | 0.79 |

| 40 | N-[3-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl]-propionamide | 1.1 |

| 42 | N-[5-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-2-yl]-acetamide | 2400 |

| LUF5417 | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | 82 |

Data from Kim et al. nih.gov and van Muijlwijk-Koezen et al. nih.gov

Modulating Biological Pathways Through Precise Molecular Interactions (Chemical Perspective)

The this compound structure, and the broader family of thiadiazoles, provides a clear example of how a core chemical scaffold can be used to modulate biological pathways through precise molecular interactions. The ability of this scaffold to serve as a foundation for inhibitors of distinct protein classes—such as metalloenzymes (carbonic anhydrase) and transferases (pteridine reductase), as well as ligands for membrane-bound GPCRs (adenosine A₃ receptor)—stems from its inherent chemical properties.

From a chemical perspective, the modulation of biological pathways is achieved through several key features:

Heteroatom Interactions: The nitrogen and sulfur atoms within the thiadiazole ring are crucial. They contribute to the ring's aromaticity and electron distribution, and they can participate in direct interactions, such as coordinating with metal ions (e.g., Zn²⁺ in CAs, Fe²⁺ in P450s) or forming hydrogen bonds within a protein's active site. nih.gov

Hydrogen Bonding Capacity: The peripheral amino and carboxamide groups are primary sites for hydrogen bonding. These groups can form strong, directional interactions with polar residues in a binding pocket, providing both affinity and specificity. This is a critical factor for tight binding to both enzymes and receptors.

Structural Rigidity and Substituent Vectoring: The five-membered thiadiazole ring is a relatively rigid scaffold. This rigidity reduces the entropic penalty upon binding and provides well-defined vectors for substituents. By strategically placing different chemical groups at various positions on the ring (the "tail approach"), medicinal chemists can probe different sub-pockets of a binding site to optimize potency, selectivity, and pharmacokinetic properties. tandfonline.com

Through the combination of these features, the thiadiazole scaffold allows for the design of molecules that can precisely fit into the binding site of a target protein. This precise interaction inhibits the protein's normal function (in the case of an enzyme inhibitor or receptor antagonist), thereby interrupting or altering the biological pathway in which that protein participates.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| N-[3-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl]-acetamide |

| N-[3-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-5-yl]-propionamide |

| N-[5-(4-methoxyphenyl)- rsc.orgnih.govnih.govthiadiazol-2-yl]-acetamide |

Utility in Chemical Biology Probes and Tools for Pathway Elucidation

The compound this compound serves as a valuable and versatile chemical scaffold in the development of sophisticated tools for chemical biology. Its utility stems from its unique heterocyclic structure, which acts as a foundational framework for the synthesis of more complex molecules. The 1,2,3-thiadiazole ring system, with its distinct arrangement of heteroatoms, provides a unique electronic environment and specific reactivity patterns that can be exploited in the design of targeted molecular probes.

As a building block, the compound's structure allows for strategic modifications, enabling the introduction of various functional groups to create new chemical entities with tailored properties. These modifications can include the attachment of reporter groups (such as fluorophores or biotin (B1667282) tags) or photo-cross-linking agents, transforming the basic scaffold into a probe capable of interacting with specific biological targets like proteins or enzymes. The inherent ability of the core structure to form hydrogen bonds and engage in interactions within hydrophobic pockets of proteins is a key feature that contributes to its potential in designing high-affinity probes.

Derivatives of the 1,2,3-thiadiazole-4-carboxamide (B1266815) scaffold have been investigated for a range of biological activities, including antiviral properties. mdpi.com This known biological relevance provides a strong rationale for its use in developing probes to elucidate the mechanisms of action and identify the specific molecular pathways involved in these activities. By creating derivatives that can be tracked within a biological system, researchers can gain insights into how these compounds interact with cellular components, leading to a better understanding of complex biological pathways.

Coordination Chemistry Applications: Ligand Properties and Metal Complexation

The molecular architecture of this compound makes it a promising candidate for applications in coordination chemistry. The presence of multiple heteroatoms—specifically the nitrogen and sulfur atoms within the thiadiazole ring and the nitrogen and oxygen atoms of the amino and carboxamide side chains—provides several potential coordination sites for metal ions. This poly-dentate character allows it to act as a versatile ligand in the formation of metal complexes.

While direct studies on the coordination chemistry of this compound are not extensively detailed, the behavior of structurally related thiadiazole isomers provides significant insight into its potential as a ligand. Research on other thiadiazole derivatives has demonstrated their ability to form stable complexes with a variety of transition metals, including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iqresearchgate.netnih.gov

The coordination mode of thiadiazole-based ligands can vary. They can act as bidentate or tridentate ligands, coordinating with metal ions through different combinations of their donor atoms. jmchemsci.com For instance, coordination often occurs through one of the ring nitrogen atoms and a donor atom from a side-chain substituent, such as the oxygen of a carbonyl group or the nitrogen of an amino group. nih.gov The sulfur atom in the thiadiazole ring is generally not involved in metal binding. nih.gov The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the specific coordination environment provided by the ligand. jmchemsci.com

The study of such metal complexes is significant, as complexation can modulate the biological activity of the organic ligand. The formation of these coordinated structures could lead to novel therapeutic agents or diagnostic tools.

Table of Potential Metal Complexation Properties

| Property | Description | Supporting Evidence from Related Compounds |

| Potential Metal Ions | Transition metals such as Cr(III), Ni(II), Cu(II), Zn(II), Mn(II), Co(II), Cd(II), Hg(II) | Studies on 1,2,4- and 1,3,4-thiadiazole derivatives show complexation with these ions. rdd.edu.iqnih.govjmchemsci.com |

| Likely Coordination Sites | Ring Nitrogen atoms, Amino group Nitrogen, Carboxamide group Oxygen | Coordination in similar ligands occurs via ring nitrogen and side-chain heteroatoms. nih.govjmchemsci.com |

| Possible Denticity | Bidentate, Tridentate | Related thiadiazole ligands have been shown to act as bidentate and tridentate ligands. jmchemsci.com |

| Expected Geometries | Square Planar, Octahedral | Complexes of Ni(II) and Cr(III) with related ligands have exhibited these geometries. jmchemsci.com |

Q & A

Q. Key Considerations :

- Monitor pH and temperature to avoid side products (e.g., disulfide formation).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound.

How can the low aqueous solubility of this compound be addressed in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤5% v/v) or PEG-400 to enhance solubility without compromising cell viability .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at the 4-carboxamide position to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake and solubility .

Q. Validation :

- Measure solubility via UV-Vis spectroscopy in PBS (pH 7.4) and validate using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carboxamide C=O) confirm regiochemistry .

- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=N) validate functional groups .

- Mass Spectrometry : ESI-MS (m/z 213.05 [M+H]⁺) confirms molecular weight .

Q. Data Interpretation :

- Compare experimental spectra with DFT-calculated vibrational frequencies to resolve ambiguities in tautomeric forms .

Advanced Research Questions

How can computational methods (e.g., DFT) resolve contradictions in bioactivity data for thiadiazole derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX). Compare binding affinities of derivatives to explain IC₅₀ variability .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes under physiological conditions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

Case Study :

Carboxyamidotriazole (CAI) analogs show conflicting inhibition data against kinases; DFT-derived electrostatic potential maps reveal steric clashes in bulky substituents .

What strategies validate the mechanism of action (MOA) of this compound in enzyme inhibition?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., spectrophotometric monitoring at 340 nm for NADH depletion) to determine inhibition type (competitive/uncompetitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site binding .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala→Gly in catalytic residues) to identify critical enzyme interactions .

Example :

For CAI derivatives, ITC revealed entropy-driven binding to carbonic anhydrase, suggesting hydrophobic interactions dominate .

How do structural modifications at the 4-carboxamide position impact antitumor activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.